N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with a molecular formula of C12H17NO3 . This compound is known for its unique structure, which includes both a dimethoxyphenyl group and a pyridinylacetamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 4-hydroxy-6-methyl-2-oxopyridine.
Acylation Reaction: The 3,4-dimethoxyphenethylamine undergoes acylation with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine.
Coupling Reaction: The N-acetyl-3,4-dimethoxyphenethylamine is then coupled with 4-hydroxy-6-methyl-2-oxopyridine under specific conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the pyridinylacetamide moiety.
N-Acetyl-3,4-dimethoxyphenethylamine: A precursor in the synthesis of the target compound, sharing the dimethoxyphenyl group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O5 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C18H22N2O5/c1-12-8-14(21)10-18(23)20(12)11-17(22)19-7-6-13-4-5-15(24-2)16(9-13)25-3/h4-5,8-10,21H,6-7,11H2,1-3H3,(H,19,22) |
InChI Key |
KROMTQAKCNIGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NCCC2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
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